molecular formula C12H21NO3 B11878610 tert-butyl N-(1-methyl-3-oxocyclohexyl)carbamate

tert-butyl N-(1-methyl-3-oxocyclohexyl)carbamate

Cat. No.: B11878610
M. Wt: 227.30 g/mol
InChI Key: TUVHCADSKJLFIX-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-methyl-3-oxocyclohexyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a cyclohexyl ring with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-methyl-3-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexanone derivative. One common method involves the use of tert-butyl carbamate and 1-methyl-3-oxocyclohexanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-methyl-3-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-(1-methyl-3-oxocyclohexyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in organic synthesis .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors .

Medicine: It is being investigated for its potential use in the treatment of certain diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also used as a stabilizer in polymer production .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-methyl-3-oxocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison: tert-Butyl N-(1-methyl-3-oxocyclohexyl)carbamate is unique due to the position of the ketone group on the cyclohexyl ring. This structural difference can influence its reactivity and interaction with molecular targets. Compared to its analogs, this compound may exhibit different biological activities and chemical properties .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-(1-methyl-3-oxocyclohexyl)carbamate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4)7-5-6-9(14)8-12/h5-8H2,1-4H3,(H,13,15)

InChI Key

TUVHCADSKJLFIX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=O)C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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